molecular formula C13H9ClFNO3 B3036041 4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione CAS No. 338960-22-8

4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No. B3036041
CAS RN: 338960-22-8
M. Wt: 281.66 g/mol
InChI Key: FSUXEISDGIACFF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a furo ring (a five-membered ring with four carbon atoms and one oxygen atom). It also contains chlorine and fluorine substituents .


Molecular Structure Analysis

The molecular structure likely involves a fused bicyclic system, with a benzene ring linked to a pyridine ring through a carbon-carbon bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and position of the chlorine, fluorine, and oxygen atoms, as well as the arrangement of the carbon and nitrogen atoms in the rings .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione, focusing on six unique applications:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Research

The compound’s ability to inhibit certain enzymes involved in cancer cell proliferation has made it a subject of interest in anticancer research. Studies have demonstrated its potential to induce apoptosis in cancer cells, particularly in breast and lung cancers . This makes it a valuable lead compound for developing new chemotherapeutic agents.

Anti-inflammatory Applications

4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Agents

Research has shown that this compound can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its neuroprotective properties are attributed to its ability to modulate oxidative stress pathways and inhibit neuroinflammation.

Antiviral Applications

The compound has also been explored for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes essential for their life cycle . This makes it a potential candidate for developing antiviral drugs against diseases like influenza and hepatitis.

Agricultural Chemicals

In the field of agriculture, this compound has been studied for its potential use as a pesticide. Its ability to disrupt the nervous system of pests makes it an effective insecticide . Additionally, its low toxicity to non-target organisms makes it an environmentally friendly option for pest control.

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, material science, or environmental science .

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-7-2-1-3-8(15)11(7)6-4-10(17)16-9-5-19-13(18)12(6)9/h1-3,6H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUXEISDGIACFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(COC2=O)NC1=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 2
4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 3
4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 4
4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 5
4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 6
4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

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